molecular formula C11H11NO2 B185682 Ethyl indole-3-carboxylate CAS No. 776-41-0

Ethyl indole-3-carboxylate

Cat. No.: B185682
CAS No.: 776-41-0
M. Wt: 189.21 g/mol
InChI Key: XOUHVMVYFOXTMN-UHFFFAOYSA-N
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Description

Ethyl indole-3-carboxylate is an organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and biological research. It is commonly used as a building block for the synthesis of various biologically active molecules and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions: Ethyl indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

EIC and its derivatives have been studied for their antimicrobial properties. Research indicates that indole derivatives can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antibiotics. For instance, a study highlighted the synthesis of indole derivatives that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Cancer Treatment

Indole derivatives, including EIC, have been investigated for their anticancer properties. EIC has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that EIC could induce apoptosis in cancer cell lines, suggesting its role as a lead compound for anticancer drug development .

Plant Growth Regulation

EIC has been evaluated for its herbicidal activity due to its structural similarity to auxins, which are crucial plant hormones. Compounds derived from EIC have been synthesized and tested as auxin receptor antagonists, showing promising results in inhibiting weed growth while promoting crop health . The herbicidal activity was quantified, demonstrating inhibition rates ranging from 60% to 97% against various weed species .

Gut Health and Microbiota Modulation

Recent studies have explored the role of indole-3-carboxylate (a derivative of EIC) in modulating gut microbiota. Research indicates that these compounds can enhance intestinal health by improving mucosal integrity and modulating immune responses in animal models . This suggests potential applications in developing dietary supplements aimed at improving gut health.

Organic Electronics

EIC has been explored as a building block for organic semiconductors due to its electron-rich indole structure. Research has shown that incorporating EIC into polymer matrices can enhance the electrical conductivity and stability of organic electronic devices . This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Dye Sensitizers

The optical properties of EIC make it suitable for use as a dye sensitizer in solar cells. Studies indicate that indole-based dyes can improve light absorption efficiency in dye-sensitized solar cells (DSSCs), contributing to advancements in renewable energy technologies .

Case Studies

Study Application Findings
Siddiquee et al. (2009)AnticancerEIC induced apoptosis in cancer cell lines, indicating potential as an anticancer agent .
Zhang et al. (2022)Herbicidal ActivityEIC derivatives showed 60%-97% inhibition rates on dicotyledonous weeds .
Kim et al. (2022)Gut HealthIndole-3-carboxylate improved intestinal immunity and barrier integrity in broiler chickens .
Lee et al. (2024)Organic ElectronicsEnhanced conductivity when EIC was incorporated into polymer matrices for OLEDs .

Comparison with Similar Compounds

Ethyl indole-3-carboxylate can be compared with other indole derivatives such as:

Uniqueness: this compound is unique due to its versatility in synthetic chemistry and its potential for modification to produce a wide range of biologically active compounds. Its ethyl ester group provides a handle for further functionalization, making it a valuable intermediate in organic synthesis .

Biological Activity

Ethyl indole-3-carboxylate (EIC) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides an in-depth exploration of its biological activity, highlighting key findings from diverse studies, including its effects on immune responses, anti-inflammatory properties, and potential applications in medicine.

This compound has the molecular formula C11H11NO2C_{11}H_{11}NO_2 and is characterized by the following structural features:

  • SMILES : CCOC(=O)c1c[nH]c2ccccc12
  • InChI Key : XOUHVMVYFOXTMN-UHFFFAOYSA-N

These properties position EIC as a versatile compound in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

1. Immune Modulation

Research indicates that EIC may influence immune responses through several mechanisms:

  • Gut Microbiota Interaction : EIC and its derivatives have been shown to enhance intestinal barrier integrity and modulate immune responses. For instance, indole-3-carboxylate (ICOOH), a derivative of EIC, increased the expression of tight junction proteins and reduced pro-inflammatory cytokines in vitro, suggesting a beneficial role in maintaining gut health and preventing inflammation .
  • Aryl Hydrocarbon Receptor (AhR) Activation : EIC derivatives can activate AhR signaling pathways, which are crucial for regulating immune responses and maintaining homeostasis in the gut . This activation could lead to enhanced resilience against infections and inflammatory diseases.

2. Anti-Inflammatory Properties

EIC exhibits significant anti-inflammatory activity. In studies involving chicken macrophage cells, treatment with ICOOH resulted in decreased levels of IL-1β and IL-8, which are key pro-inflammatory cytokines . This suggests that EIC may serve as an effective postbiotic agent to mitigate inflammation.

Study 1: Effects on Intestinal Health

A study conducted on broiler chickens demonstrated that dietary supplementation with ICOOH improved growth performance and intestinal immunity when challenged with Eimeria maxima, a common pathogen in poultry . The findings indicated that ICOOH not only enhanced body weight gain but also improved jejunal integrity by modulating cytokine expression and promoting nutrient transporter activity.

Study 2: Antitumor Activity

Another significant area of research focuses on the antitumor properties of this compound derivatives. Ethyl 6-bromo-1H-indole-3-carboxylate, a related compound, was isolated from marine sources and exhibited notable anti-tumor activity . This highlights the potential for EIC derivatives in cancer therapeutics.

Comparative Analysis of Biological Activities

Property This compound Indole-3-Carboxylate (ICOOH) Ethyl 6-Bromo-1H-Indole-3-Carboxylate
Immune ModulationModerateHighModerate
Anti-inflammatory EffectsModerateHighLow
Antitumor ActivityLowLowHigh
Gut Health ImprovementModerateHighN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl indole-3-carboxylate and its substituted derivatives in laboratory settings?

this compound derivatives are synthesized via nucleophilic substitution reactions at the indole N1 position. For example, reactions with alkyl halides (e.g., 1,5-diiodopentane or 1-bromo-5-fluoropentane) under alkaline conditions (using potassium tert-butoxide) yield N1-alkylated products. Post-synthesis, structural confirmation is achieved through 1H-NMR, 13C-NMR, COSY, and HSQC, while purity is assessed via reversed-phase HPLC-DAD and LC-HRMS .

Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Reversed-phase HPLC-DAD with a C8 column (water/acetonitrile gradient containing 0.1% TFA) is used for purity analysis. LC-HRMS in positive ion mode (10% acetonitrile with 0.3% formic acid) provides accurate mass and fragmentation patterns (MS² spectra), enabling detection limits as low as 300 ng/mL. These methods are critical for validating synthetic yields and identifying byproducts .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

2D NMR techniques, such as COSY and HSQC, clarify proton-carbon correlations and resolve overlapping signals. For example, the ester carbonyl (δ ~165–170 ppm in 13C-NMR) and indole C3 (δ ~110–120 ppm) are key diagnostic peaks. Integration of HSQC data confirms substituent positions and alkyl chain connectivity .

Q. What are common impurities in this compound synthesis, and how are they identified?

Alkaline hydrolysis during synthesis can generate carboxylic acid byproducts (e.g., indole-3-carboxylic acid). These impurities are detected via HPLC retention time shifts (e.g., 18–22 min vs. 25–28 min for esters) and confirmed by LC-HRMS (m/z 145 for the hydrolyzed product vs. m/z 189 for the parent ester) .

Advanced Research Questions

Q. What computational strategies predict the nonlinear optical (NLO) properties of this compound derivatives?

Density functional theory (DFT) with long-range corrected functionals (e.g., CAM-B3LYP/6-31+G(d)) models hyperpolarizabilities. Solvent effects are incorporated via the IEFPCM method. For ethyl 6-nitro-1H-indole-3-carboxylate, CAM-B3LYP predicts β and γ values of 15.7 × 10⁻³⁰ esu and 3.8 × 10⁻³⁶ esu, respectively, indicating strong second/third-order NLO responses .

Q. How does this compound participate in enzyme-mediated transesterification processes?

In human liver microsomes (HLMs), carboxylesterases catalyze NADPH-dependent transesterification of this compound with alcohols. Kinetic studies using BNPP (bis-p-nitrophenylphosphate) as an inhibitor confirm enzyme involvement. Reaction progress is monitored via LC-HRMS, tracking ester hydrolysis (m/z 189 → 145) and transesterified products (e.g., m/z 275 for pentyl derivatives) .

Q. What structural features of this compound derivatives enhance GABA_A receptor modulation?

Substituents at the indole 1-position (e.g., nitro groups) and ester flexibility improve receptor binding. For example, ethyl 4-(methoxymethyl)-6-nitro-β-carboline-3-carboxylate (Compound 15) exhibits EC50 = 1.2 μM in GABA_A receptor assays due to hydrophobic interactions at the benzodiazepine site. Photolabile derivatives enable light-activated neuroinhibition in vivo .

Q. How do vibrational spectroscopy and DFT calculations correlate for this compound derivatives?

Experimental FT-IR and FT-Raman spectra are compared with DFT-calculated vibrational modes (B3LYP/6-31+G(d)). Key bands include ester C=O stretching (1700–1750 cm⁻¹) and indole N-H bending (1550–1600 cm⁻¹). Potential energy distribution (PED) analysis assigns 85–90% of vibrational energy to these modes, validating computational models .

Properties

IUPAC Name

ethyl 1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUHVMVYFOXTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289769
Record name Ethyl indole-3-carboxylate
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-41-0
Record name 1H-Indole-3-carboxylic acid, ethyl ester
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Record name Ethyl Indole-3-carboxylate
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Synthesis routes and methods

Procedure details

The title compound is prepared starting from indole-3-carboxylic acid (commercially available from Aldrich) by esterification with ethanol using standard methods of organic synthesis (e.g. J. March, Advanced Organic Chemistry, Reactions, Mechanisms and Structure (1992, 4th edition) 393–394 (Wiley interscience, New York).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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